

The role of pSLP76 in HPK1 signaling

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An In-depth Technical Guide on the Role of Phosphorylated SLP-76 in HPK1 Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical intracellular negative regulator of immune cell activation, particularly in T cells.[1] It functions as a key checkpoint in T-cell receptor (TCR) signaling, attenuating the strength and duration of the immune response.[2] A pivotal substrate in this regulatory pathway is the SH2 Domain-Containing Leukocyte Protein of 76 kDa (SLP-76), an essential scaffold protein that nucleates signaling complexes downstream of the TCR.[3][4]

The phosphorylation of SLP-76 by HPK1 represents a crucial node in T-cell activation and is a key mechanism by which HPK1 exerts its inhibitory effects. Understanding the intricacies of the HPK1-pSLP76 signaling axis is paramount for the development of novel immunotherapies, particularly in the field of oncology, where disinhibiting T-cell function is a primary therapeutic goal. This technical guide provides a comprehensive overview of the role of phosphorylated SLP-76 (pSLP76) in HPK1 signaling, detailing the molecular mechanisms, experimental methodologies used for its study, and quantitative data relevant to drug development.

The Core Signaling Pathway: HPK1-Mediated Phosphorylation of SLP-76

Upon TCR engagement, a cascade of events leads to the activation of HPK1 and its subsequent negative feedback on the signaling pathway through the phosphorylation of SLP-76.

HPK1 Activation

TCR engagement triggers the recruitment of HPK1 to the plasma membrane, where it interacts with other signaling components within the LAT signalosome.^[5] The activation of HPK1 is a multi-step process involving phosphorylation by upstream kinases like ZAP-70 at tyrosine 379 (Y379), which creates a docking site for the SH2 domain of SLP-76.^[5] Full catalytic activation also requires autophosphorylation and phosphorylation by other kinases such as PKD.^[5]

SLP-76 Phosphorylation at Serine 376

Once catalytically active, HPK1 directly phosphorylates SLP-76 at a specific residue: Serine 376 (S376).^{[3][5][6]} This serine phosphorylation event is the central action through which HPK1 initiates its negative regulatory function.^{[1][3]} Studies using kinase-dead (K46E) mutants of HPK1 or HPK1-knockout (HKO) cells confirm that HPK1 kinase activity is non-redundant and essential for S376 phosphorylation.^[1] In HKO Jurkat cells, TCR-induced phosphorylation of SLP-76 at S376 is nearly undetectable.^[1]

Recruitment of 14-3-3 Proteins

The phosphorylation of SLP-76 at S376 creates a consensus binding motif for the 14-3-3 family of scaffold proteins.^{[1][3][5]} Members of the 14-3-3 family, specifically isoforms ζ and ϵ , are recruited to pSLP76 following TCR stimulation.^[3] This interaction is causally linked to the S376 phosphorylation event, as mutating this site to alanine (S376A) impairs 14-3-3 binding.^[3]

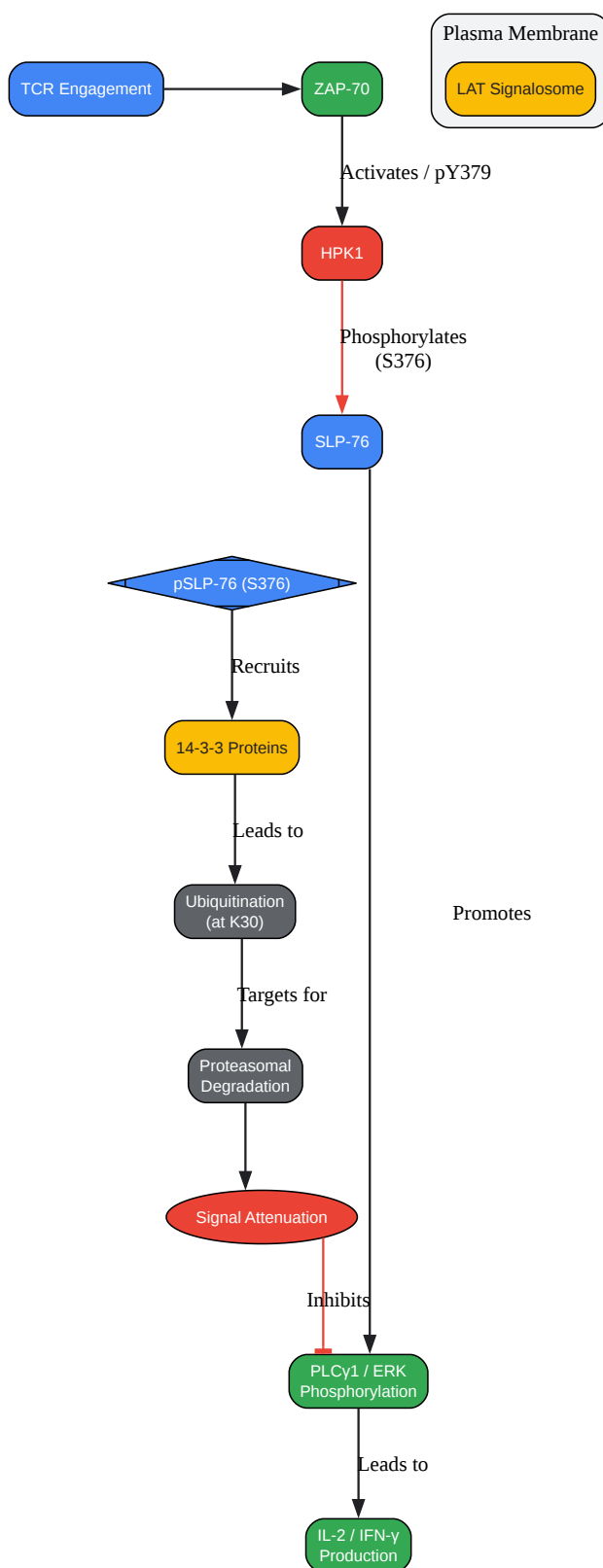
Signalosome Destabilization and SLP-76 Degradation

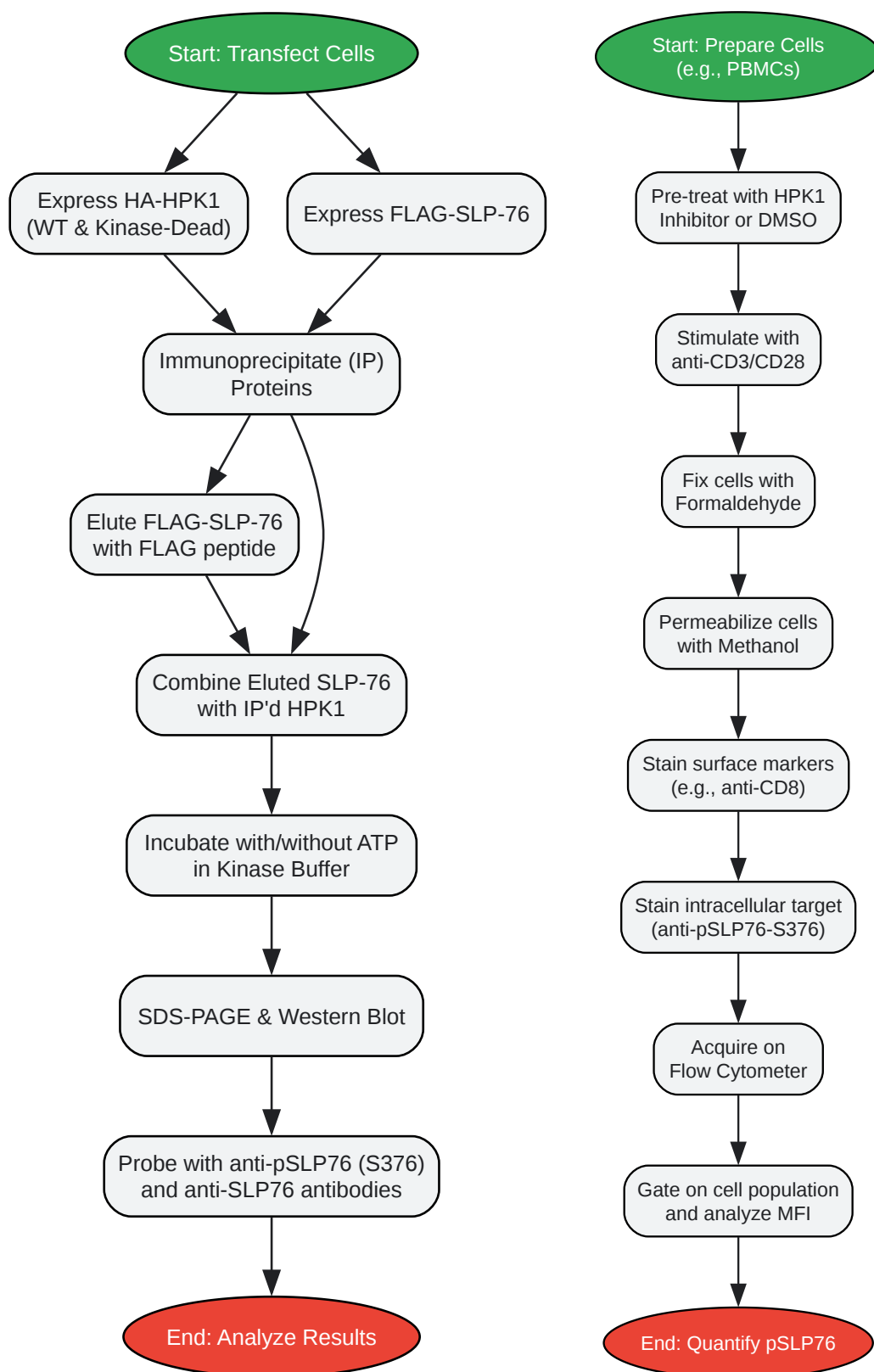
The binding of 14-3-3 proteins to pSLP76 destabilizes the interaction between SLP-76 and the larger TCR signaling complex.^{[1][5]} This leads to the dissociation of SLP-76 from the signalosome.^[5] Subsequently, the dissociated and phosphorylated SLP-76 is targeted for ubiquitination, specifically at Lysine 30 (K30), which marks it for proteasomal degradation.^{[1][5]} This degradation of a key scaffold protein effectively dismantles the signaling machinery.^{[1][6]}

Attenuation of Downstream Signaling

The HPK1-mediated degradation of SLP-76 attenuates downstream signal transduction from the TCR.^[1] This results in:

- **Reduced Phosphorylation of PLC γ 1 and ERK:** HPK1 deficiency or inhibition leads to significantly increased and sustained phosphorylation of Phospholipase C-gamma 1 (PLC γ 1) and Extracellular signal-regulated kinase (ERK).^{[1][3]}
- **Decreased Cytokine Production:** The dampening of the signaling cascade leads to reduced production of key effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ).^[1]^[8] Conversely, inhibition of HPK1 enhances the production of these cytokines.^{[1][8]}





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